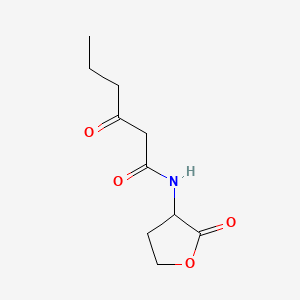

N-(3-Oxohexanoyl)homosérine lactone

Vue d'ensemble

Description

N-(Cétocaproyl)-DL-homosérine lactone est un membre de la famille des N-acyl homosérine lactones, qui sont des molécules de signalisation utilisées par les bactéries Gram-négatives dans la détection de quorum. La détection de quorum est un système régulateur qui contrôle l'expression des gènes en réponse à la densité cellulaire. Ces molécules jouent un rôle crucial dans la communication bactérienne, la formation de biofilms et la production de facteurs de virulence .

Applications De Recherche Scientifique

N-(Ketocaproyl)-DL-homoserine lactone has diverse applications in scientific research:

Chemistry: Used as a model compound to study lactone chemistry and reactivity.

Biology: Plays a role in studying bacterial communication and biofilm formation.

Medicine: Investigated for its potential in developing antimicrobial therapies by disrupting quorum sensing.

Industry: Used in the development of biosensors and bioreactors for detecting and controlling bacterial populations

Mécanisme D'action

Target of Action

N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .

Mode of Action

Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .

Biochemical Pathways

The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .

Pharmacokinetics

Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .

Result of Action

The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : N-(Cétocaproyl)-DL-homosérine lactone peut être synthétisée par une réaction entre la S-adénosylméthionine et l'hexanoyl-acyl-carrier protein, catalysée par l'enzyme LuxI autoinducteur synthase . La réaction se produit généralement dans des conditions douces, l'enzyme facilitant la formation de la lactone cyclique.

Méthodes de production industrielle : La production industrielle de N-(Cétocaproyl)-DL-homosérine lactone implique des procédés de fermentation utilisant des bactéries génétiquement modifiées qui surexpriment l'enzyme LuxI. Les bactéries sont cultivées dans des bioréacteurs, et le composé est extrait et purifié du milieu de culture .

Analyse Des Réactions Chimiques

Types de réactions : N-(Cétocaproyl)-DL-homosérine lactone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du carbone carbonyle.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent réagir avec le carbone carbonyle dans des conditions douces.

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Dérivés hydroxylés.

Substitution : Lactones substituées avec divers groupes fonctionnels

4. Applications de recherche scientifique

N-(Cétocaproyl)-DL-homosérine lactone a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et la réactivité des lactones.

Biologie : Joue un rôle dans l'étude de la communication bactérienne et de la formation de biofilms.

Médecine : En cours d'investigation pour son potentiel dans le développement de thérapies antimicrobiennes en perturbant la détection de quorum.

Industrie : Utilisé dans le développement de biosenseurs et de bioréacteurs pour la détection et le contrôle des populations bactériennes

5. Mécanisme d'action

N-(Cétocaproyl)-DL-homosérine lactone exerce ses effets par le biais de la détection de quorum. Il diffuse à travers les membranes cellulaires bactériennes et se lie à des protéines réceptrices spécifiques (famille LuxR). Le complexe récepteur-ligand se lie ensuite aux régions promotrices des gènes cibles, activant ou réprimant leur expression. Cette régulation contrôle divers comportements bactériens, notamment la formation de biofilms, la virulence et la production d'antibiotiques .

Composés similaires :

- N-(3-Hydroxydecanoyl)-homosérine lactone

- N-(3-Oxodecanoyl)-homosérine lactone

- N-Butanoyl-homosérine lactone

Comparaison : N-(Cétocaproyl)-DL-homosérine lactone est unique en raison de son groupe céto spécifique, qui influence sa réactivité et son affinité de liaison aux protéines réceptrices. Comparé à d'autres N-acyl homosérine lactones, il présente des propriétés de signalisation distinctes et des effets régulateurs distincts sur l'expression des gènes bactériens .

Comparaison Avec Des Composés Similaires

- N-(3-Hydroxydecanoyl)-homoserine lactone

- N-(3-Oxodecanoyl)-homoserine lactone

- N-Butanoyl-homoserine lactone

Comparison: N-(Ketocaproyl)-DL-homoserine lactone is unique due to its specific keto group, which influences its reactivity and binding affinity to receptor proteins. Compared to other N-acyl homoserine lactones, it has distinct signaling properties and regulatory effects on bacterial gene expression .

Propriétés

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998213 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76924-95-3 | |

| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)

![(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1677547.png)